molecular formula C21H25ClN2O3S B4898837 N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B4898837
M. Wt: 421.0 g/mol
InChI Key: LYGZMVUEDNEMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ-23, is a sulfonamide derivative that has gained attention in the scientific community for its potential therapeutic applications. AZ-23 has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth. Specifically, N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which play important roles in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor activities, N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, one study found that N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide inhibited the production of reactive oxygen species (ROS) in human neutrophils, which are involved in the immune response. Another study found that N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide inhibited the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and the progression of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is that it has been shown to exhibit potent activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret certain experimental results.

Future Directions

There are several potential future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide, which may exhibit even greater potency and selectivity. Another area of interest is the exploration of the potential use of N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other drugs, which may lead to synergistic effects. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide and its potential therapeutic applications.

Synthesis Methods

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide can be synthesized through a multistep process that involves the condensation of 4-chloro-N-(2-methylphenyl)benzenesulfonamide with 1-azepanone, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain pure N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide has been the subject of several scientific studies, which have explored its potential therapeutic applications. One study found that N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide exhibited potent anti-inflammatory activity in a mouse model of acute lung injury, suggesting that it may be useful in the treatment of inflammatory diseases. Another study found that N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide inhibited the growth of human ovarian cancer cells in vitro, indicating its potential as an antitumor agent.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-17-8-4-5-9-20(17)24(16-21(25)23-14-6-2-3-7-15-23)28(26,27)19-12-10-18(22)11-13-19/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGZMVUEDNEMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide

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